REACTION_CXSMILES
|
[Li]N(C(C)C)[CH:3](C)C.[Cl:9][C:10]1[N:18]=[C:17]([Cl:19])[C:16]([F:20])=[CH:15][C:11]=1[C:12]([OH:14])=[O:13].CI.Cl>CCCCCC.O1CCCC1.C(OCC)C>[Cl:9][C:10]1[N:18]=[C:17]([Cl:19])[C:16]([F:20])=[C:15]([CH3:3])[C:11]=1[C:12]([OH:14])=[O:13]
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Name
|
|
Quantity
|
0.516 mol
|
Type
|
reactant
|
Smiles
|
[Li]N(C(C)C)C(C)C
|
Name
|
|
Quantity
|
390 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)O)C=C(C(=N1)Cl)F
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
84 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-70 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at -70° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
over a 1-hour period
|
Type
|
TEMPERATURE
|
Details
|
warmed to -60° C. for 1.5 hours at which time a light colored precipitate
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
TEMPERATURE
|
Details
|
The slurry was briefly warmed to -50° C.
|
Type
|
CUSTOM
|
Details
|
recooled to -70° C., at which point
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
to slowly warm to -20° C. over approximately 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted twice with ether
|
Type
|
WASH
|
Details
|
The combined ether washes were washed with H2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield a crude solid
|
Type
|
CUSTOM
|
Details
|
The crude material was recrystallized from toluene
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)O)C(=C(C(=N1)Cl)F)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 31.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 61.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |